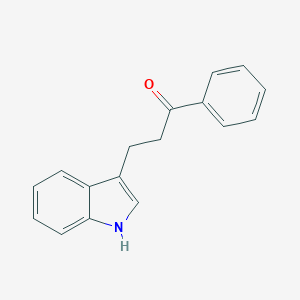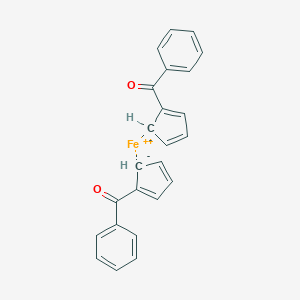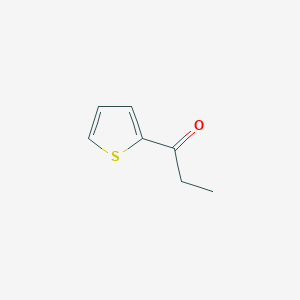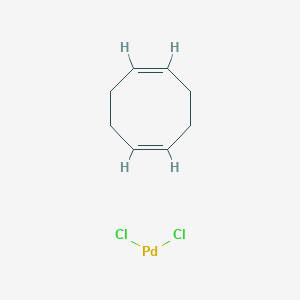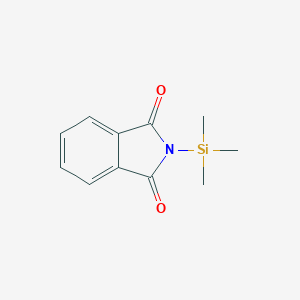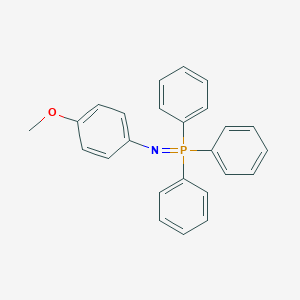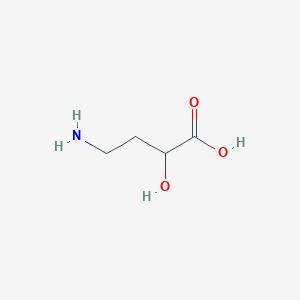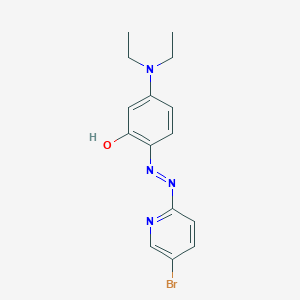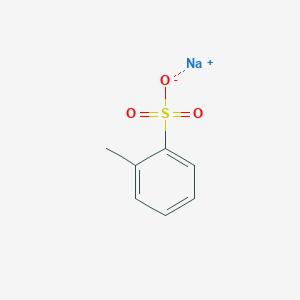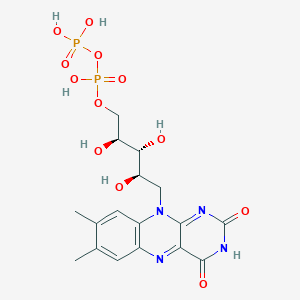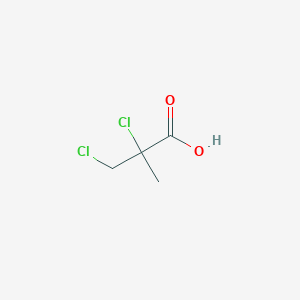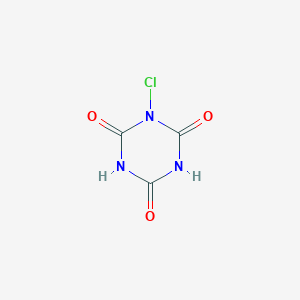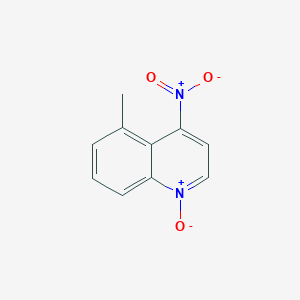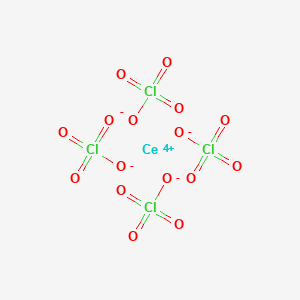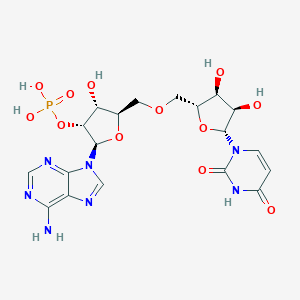
Uridylyl-(2'-5')-adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridylyl-(2'-5')-adenosine (pseudouridine) is a modified nucleoside that plays a crucial role in RNA structure and function. It is formed by the isomerization of uridine, which is one of the four nucleosides that make up RNA. Pseudouridine is found in all types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).
作用機序
The mechanism of action of pseudouridine is not fully understood, but it is believed to involve the stabilization of RNA secondary structure. Pseudouridine has been shown to form base pairs with other nucleotides in RNA, leading to the formation of stable RNA structures. These stable structures are thought to play a role in RNA stability, splicing, translation, and ribosome function.
生化学的および生理学的効果
Pseudouridine has been shown to have a wide range of biochemical and physiological effects. It has been implicated in RNA stability, splicing, translation, and ribosome function. Pseudouridine has also been shown to play a role in RNA editing, RNA interference, and RNA degradation. In addition, pseudouridine has been shown to affect the immune system, with some studies suggesting that it may play a role in the development of autoimmune diseases.
実験室実験の利点と制限
Pseudouridine has several advantages for lab experiments. It is a stable and abundant RNA modification that is found in all types of RNA. It can be easily detected using a variety of techniques, including mass spectrometry, chromatography, and RNA sequencing. Pseudouridine can also be synthesized in the lab using chemical or enzymatic methods.
However, there are also some limitations to using pseudouridine in lab experiments. For example, the precise role of pseudouridine in RNA structure and function is still not fully understood. In addition, pseudouridine is a relatively small modification, and its effects may be difficult to detect in some experiments.
将来の方向性
There are several future directions for pseudouridine research. One area of research is focused on understanding the precise role of pseudouridine in RNA structure and function. This includes investigating the effects of pseudouridine on RNA stability, splicing, translation, and ribosome function. Another area of research is focused on the development of new techniques for detecting and analyzing pseudouridine in RNA. This includes the development of new mass spectrometry and RNA sequencing techniques. Finally, there is also interest in the therapeutic potential of pseudouridine, particularly in the treatment of autoimmune diseases.
合成法
The synthesis of pseudouridine involves the isomerization of uridine in the presence of pseudouridine synthase enzymes. Pseudouridine synthase enzymes are found in all living organisms, and they catalyze the conversion of uridine to pseudouridine by breaking and reforming chemical bonds. The exact mechanism of the reaction is still not fully understood, but it is believed to involve the formation of an intermediate that undergoes tautomerization to form pseudouridine.
科学的研究の応用
Pseudouridine has been the subject of extensive scientific research due to its crucial role in RNA structure and function. It has been shown to play a role in RNA stability, splicing, translation, and ribosome function. Pseudouridine has also been implicated in RNA editing, RNA interference, and RNA degradation. Research on pseudouridine has implications for a wide range of fields, including molecular biology, biochemistry, genetics, and medicine.
特性
CAS番号 |
10453-52-8 |
|---|---|
製品名 |
Uridylyl-(2'-5')-adenosine |
分子式 |
C19H24N7O12P |
分子量 |
573.4 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxymethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)18-14(38-39(32,33)34)12(29)8(37-18)4-35-3-7-11(28)13(30)17(36-7)25-2-1-9(27)24-19(25)31/h1-2,5-8,11-14,17-18,28-30H,3-4H2,(H2,20,21,22)(H,24,27,31)(H2,32,33,34)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |
InChIキー |
BFCJNAXUUBAFNV-KPKSGTNCSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |
その他のCAS番号 |
10453-52-8 |
同義語 |
uridylyl-(2'-5')-adenosine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



